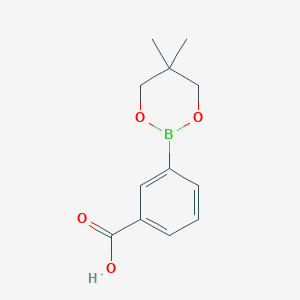

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid

Description

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is a boronic ester derivative featuring a benzoic acid moiety substituted at the meta position with a 5,5-dimethyl-1,3,2-dioxaborinane ring. This compound is part of a broader class of arylboronic esters, which are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity . The 5,5-dimethyl substitution on the dioxaborinane ring enhances hydrolytic stability compared to simpler boronic esters (e.g., pinacol boronic esters), making it advantageous for applications requiring prolonged shelf life or aqueous compatibility .

Properties

IUPAC Name |

3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BO4/c1-12(2)7-16-13(17-8-12)10-5-3-4-9(6-10)11(14)15/h3-6H,7-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCORPYRERNVCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

3-Bromobenzoic acid reacts with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis. Typical conditions include:

-

Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

-

Base : Potassium acetate (KOAc, 3 equiv)

-

Solvent : Dimethylformamide (DMF) or 1,4-dioxane

-

Temperature : 80–100°C for 12–24 hours

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with B₂Pin₂ and reductive elimination to yield the pinacol boronic ester. Post-reaction purification via silica gel chromatography typically affords yields of 65–80%.

Transesterification to 5,5-Dimethyl-1,3,2-dioxaborinane

The pinacol ester undergoes transesterification with 2,2-dimethyl-1,3-propanediol under acidic conditions:

-

Acid Catalyst : p-Toluenesulfonic acid (pTSA, 10 mol%)

-

Solvent : Toluene, reflux (110°C)

-

Water Removal : Dean-Stark trap to shift equilibrium

This step converts the pinacol-protected boronate into the thermodynamically stable 5,5-dimethyl dioxaborinane derivative. Yields range from 70–85%, with purity confirmed by ¹¹B NMR (δ 28–30 ppm, characteristic of cyclic boronic esters).

Direct Boron Insertion via Grignard Reagents

An alternative route employs organometallic intermediates to install the boron moiety directly:

Formation of 3-Lithiobenzoic Acid Methyl Ester

3-Bromobenzoic acid is first protected as its methyl ester (MeOH, H₂SO₄ catalyst) to prevent deprotonation during metallation. Treatment with lithium diisopropylamide (LDA) at –78°C in tetrahydrofuran (THF) generates the aryl lithium species.

Boronation and Cyclization

The lithiated intermediate reacts with trimethyl borate (B(OMe)₃), followed by hydrolysis with 1 M HCl to yield 3-boronobenzoic acid. Subsequent reaction with 2,2-dimethyl-1,3-propanediol in refluxing ethanol (12 hours) forms the target compound. Key challenges include:

-

Moisture Sensitivity : Requires strict anhydrous conditions

-

Byproduct Formation : Competing dimerization of boronic acids necessitates rapid cyclization

Typical yields for this route are 50–60%, making it less efficient than Miyaura borylation but valuable for substrates incompatible with palladium catalysts.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and process safety:

Continuous Flow Reactor Systems

Purification Techniques

-

Crystallization : Recrystallization from ethanol/water (7:3 v/v) yields >99% purity crystals.

-

Ion-Exchange Resins : Remove residual Pd (to <10 ppm) and inorganic salts.

Comparative Analysis of Synthetic Routes

| Method | Yield | Pd Usage | Reaction Time | Scalability |

|---|---|---|---|---|

| Miyaura Borylation | 65–80% | 1–5 mol% | 12–24 h | Excellent |

| Grignard Boronation | 50–60% | None | 24–36 h | Moderate |

| Continuous Flow | 75–85% | 0.5–1 mol% | 4–6 h | Industrial |

Reaction Optimization Strategies

Ligand Screening in Miyaura Borylation

Bidentate ligands enhance Pd catalyst stability and activity:

Solvent Effects in Transesterification

-

Toluene : Optimal for azeotropic water removal (yield: 85%).

-

THF : Slower reaction (48 hours) due to poor water separation (yield: 62%).

Acid Catalysis vs. Thermal Conditions

-

pTSA (10 mol%) : Completes transesterification in 4 hours at 80°C.

-

Thermal (140°C) : Requires 8 hours but avoids acid contamination.

Chemical Reactions Analysis

Types of Reactions: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

Reduction: Reduction reactions can convert the boronic ester group to a hydroxyl group.

Substitution: The compound can participate in substitution reactions, particularly in the presence of halogens or other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various boronic acid derivatives, alcohols, and substituted benzoic acids .

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid serves as a versatile reagent in organic synthesis. Its boron-containing structure allows it to participate in various reactions such as Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are foundational in synthesizing complex organic molecules.

Case Study: Synthesis of Biologically Active Compounds

In a study focusing on the synthesis of biologically active compounds, researchers utilized this compound as a key intermediate. The compound facilitated the formation of various derivatives that exhibited significant antimicrobial activity. This highlights its potential as a building block for pharmaceuticals targeting infectious diseases.

Pharmaceutical Applications

Drug Development

The compound's structure allows it to be modified to enhance pharmacological properties. For instance, derivatives of this compound have been explored for their potential in treating conditions like diabetes and cancer. The incorporation of the dioxaborinane moiety can improve the solubility and bioavailability of drug candidates.

Case Study: Anticancer Agents

Research has demonstrated that modifications of this compound can lead to the development of novel anticancer agents. In vitro studies indicated that specific derivatives exhibited cytotoxic effects on cancer cell lines while maintaining low toxicity to normal cells. This underscores the compound's potential in targeted cancer therapies.

Materials Science

Polymer Chemistry

In materials science, this compound has been investigated for its role in synthesizing new polymeric materials. Its ability to act as a cross-linking agent enhances the mechanical properties of polymers while providing thermal stability.

Case Study: Development of Fire Retardant Materials

A notable application is in the formulation of fire retardant polymers. The incorporation of this compound into polymer matrices has shown to significantly improve fire resistance without compromising other physical properties. This application is particularly valuable in industries where fire safety is paramount.

Environmental Applications

Green Chemistry Initiatives

The synthesis pathways involving this compound often align with green chemistry principles by minimizing waste and using less hazardous reagents. Its role as a catalyst in various reactions exemplifies how this compound can contribute to more sustainable chemical processes.

Mechanism of Action

The mechanism of action of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborinane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability is crucial for its role in catalytic processes and organic synthesis .

Comparison with Similar Compounds

Structural and Functional Variations

Key analogs of 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid include:

Key Observations :

- Substituent Position : Meta-substituted derivatives (e.g., benzoic acid, aniline) exhibit distinct electronic and steric effects compared to ortho- or para-substituted analogs. For instance, the meta-carboxylic acid group may hinder cross-coupling reactivity due to steric crowding .

- Functional Groups : Carboxylic acid derivatives are more polar and prone to hydrogen bonding, affecting solubility in organic solvents. Esters (e.g., ethyl benzoate) and amides offer better membrane permeability, making them suitable for biological applications .

Physicochemical Properties

- Stability : The 5,5-dimethyl dioxaborinane ring confers superior hydrolytic stability over pinacol boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) due to reduced ring strain .

- Acidity : The carboxylic acid group (pKa ~4.2) enhances water solubility but limits stability under acidic conditions compared to esters or amides .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : Nickel- or palladium-catalyzed cross-coupling reactions utilize these boronic esters. Ethyl benzoate derivatives participate efficiently, but meta-substituted acids may require optimized conditions due to steric effects .

- Electronic Effects : Electron-deficient aryl groups (e.g., nitriles) improve coupling rates, while electron-rich groups (e.g., aniline) may necessitate protective groups .

Biological Activity

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : CHBO

- CAS Number : 1703741-63-2

- Molecular Weight : 220.06 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways. Key findings include:

- Inhibition of Glycosidases : The compound has shown moderate inhibition against maltase α-glucosidase and sucrase, which are critical enzymes in carbohydrate metabolism. For instance, it exhibited an IC value of approximately 188 μM against maltase α-glucosidase .

- Cell Growth Inhibition : Studies indicate that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. For example, it demonstrated significant inhibition in various cancer cell lines such as MCF-7 (42% inhibition) and A2780 (50% inhibition), while normal cell lines showed much lower inhibition rates .

- Selectivity Profiles : The selectivity of the compound towards different types of cells suggests potential applications in targeted cancer therapies. The presence of the boronate ester group appears to play a crucial role in determining the compound's interaction with specific enzymes and cellular targets .

Study 1: Glycosidase Inhibition

A recent study evaluated the inhibitory effects of various borylated compounds on glycosidases. The results indicated that this compound displayed selective inhibition profiles against α-glucosidases and β-glycosidases. The study highlighted its potential use in managing conditions like diabetes by modulating carbohydrate absorption .

Study 2: Cancer Cell Line Testing

In another investigation involving multiple cancer cell lines, the compound was tested for its cytotoxic effects. The results showed that it significantly inhibited cell proliferation in various cancer types while maintaining a lower toxicity profile for normal cells. This selectivity underscores its potential as an anticancer agent .

Data Table: Biological Activity Overview

| Biological Activity | Observed Effect | IC Value (μM) |

|---|---|---|

| Maltase α-glucosidase | Moderate Inhibition | 188 |

| Sucrase | Moderate Inhibition | Not specified |

| MCF-7 (Breast Cancer Cell) | Significant Growth Inhibition | 42% |

| A2780 (Ovarian Cancer Cell) | Significant Growth Inhibition | 50% |

| Normal Cell Lines | Minimal Inhibition | Varies |

Q & A

Q. Key factors :

- Ligand choice (e.g., electron-rich phosphines enhance reactivity).

- Solvent selection (tetrahydrofuran or toluene for high-temperature reactions).

- Use of bases like potassium phosphate or cesium fluoride to facilitate transmetalation .

What spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should be observed?

Advanced Research Question

- ¹H NMR : Protons on the dioxaborinane ring appear as a singlet at δ 1.04 ppm (6H, -CH₃) and a multiplet at δ 3.76–3.79 ppm (4H, -OCH₂). The benzoic acid proton (COOH) may appear as a broad peak at δ 10–12 ppm, though it is often exchanged in deuterated solvents .

- ¹³C NMR : The boron-bearing carbon resonates at δ 85–90 ppm, while the carboxylic acid carbon appears at δ 170–175 ppm .

- IR Spectroscopy : A strong absorption band near 1680–1700 cm⁻¹ confirms the carboxylic acid group .

How can researchers resolve discrepancies between theoretical and experimental NMR data for derivatives of this compound?

Advanced Research Question

Discrepancies often arise from:

- Diastereomer formation : Check for axial/equatorial isomerism in the dioxaborinane ring using 2D NMR (e.g., NOESY) .

- Solvent effects : Compare spectra in deuterated chloroform vs. DMSO, as hydrogen bonding with DMSO can shift COOH proton signals .

- Dynamic exchange : Variable-temperature NMR can reveal conformational flexibility in the boronate ring .

What strategies mitigate regioselectivity issues when synthesizing substituted derivatives of this compound?

Advanced Research Question

- Directing groups : Introduce temporary substituents (e.g., nitro or cyano groups) to guide cross-coupling reactions. For example, a cyano group at the meta position can direct palladium-catalyzed borylation .

- Protection/deprotection : Use tert-butyl ester protection for the carboxylic acid during coupling to prevent undesired side reactions .

- Ligand optimization : Electron-deficient ligands (e.g., XPhos) improve selectivity in nickel-catalyzed reactions .

What are the challenges in achieving high yields for large-scale synthesis of this compound?

Advanced Research Question

- Byproduct formation : Competing deborylation or ester hydrolysis can reduce yields. Mitigate by optimizing reaction time and temperature (e.g., 80°C for 24 hours in THF) .

- Catalyst loading : Scale-up requires reducing catalyst loadings (e.g., 0.05 equiv Ni-complex) while maintaining efficiency .

- Purification : Replace column chromatography with recrystallization or fractional distillation for cost-effective scaling .

How does the electronic nature of the dioxaborinane ring influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

The electron-donating 5,5-dimethyl groups on the dioxaborinane ring stabilize the boron center, enhancing its Lewis acidity and accelerating transmetalation in Suzuki-Miyaura reactions. This electronic effect also improves stability against protodeborylation compared to pinacol boronate esters .

Experimental validation : Compare coupling rates with analogous pinacol boronate esters under identical conditions .

What computational methods are used to predict the reactivity of this compound in novel reactions?

Advanced Research Question

- Density Functional Theory (DFT) : Models transition states for cross-coupling reactions, predicting regioselectivity and activation energies.

- Molecular docking : Explores interactions with biological targets (e.g., enzyme active sites) for drug discovery applications .

- Solvent modeling : COSMO-RS simulations assess solvent effects on reaction pathways .

How can researchers validate the purity of this compound for pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.